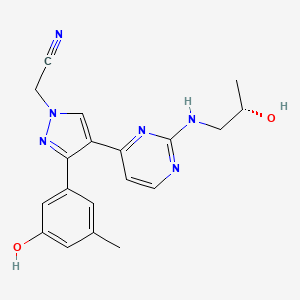
PF-0419789
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“PF-0419789” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structural features, including a pyrazole ring, a hydroxyphenyl group, and a pyrimidinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “PF-0419789” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetonitrile Group: This step may involve the reaction of the pyrazole intermediate with acetonitrile in the presence of a suitable catalyst.
Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Formation of the Pyrimidinyl Group: This step might involve the reaction of the intermediate with a pyrimidine derivative under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of “PF-0419789” involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and pyrimidinyl groups may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazole-1-acetonitrile, 3-(3-hydroxyphenyl)-4-(2-amino-4-pyrimidinyl)
- 1H-Pyrazole-1-acetonitrile, 3-(3-methylphenyl)-4-(2-hydroxy-4-pyrimidinyl)
Uniqueness
The uniqueness of “PF-0419789” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the hydroxypropylamino group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
950525-20-9 |
|---|---|
Fórmula molecular |
C19H20N6O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[3-(3-hydroxy-5-methylphenyl)-4-[2-[[(2S)-2-hydroxypropyl]amino]pyrimidin-4-yl]pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C19H20N6O2/c1-12-7-14(9-15(27)8-12)18-16(11-25(24-18)6-4-20)17-3-5-21-19(23-17)22-10-13(2)26/h3,5,7-9,11,13,26-27H,6,10H2,1-2H3,(H,21,22,23)/t13-/m0/s1 |
Clave InChI |
DWQTXXYKISMEDK-ZDUSSCGKSA-N |
SMILES |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |
SMILES isomérico |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)O)CC#N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C2=NN(C=C2C3=NC(=NC=C3)NCC(C)O)CC#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-0419789; PF 0419789; PF0419789. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















